3-{4-[(4-Methylphenyl)sulfamoyl]phenyl}propanoic acid
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Overview
Description
3-{4-[(4-Methylphenyl)sulfamoyl]phenyl}propanoic acid is an organic compound with the molecular formula C16H17NO4S. It is known for its sulfonamide group, which is a key functional group in many biologically active compounds. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of the compound 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoic acid is β-catenin . β-catenin is a protein that plays a crucial role in cell adhesion and gene transcription. It is a part of the Wnt signaling pathway, which is involved in the regulation of cell proliferation, differentiation, and migration .
Mode of Action
The compound interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces β-catenin ubiquitination and proteasomal degradation . The degradation of β-catenin can lead to the disruption of the Wnt signaling pathway, affecting various cellular processes .
Biochemical Pathways
The compound affects the Wnt signaling pathway by interacting with β-catenin . The Wnt signaling pathway is a complex network of proteins that play a role in embryogenesis and cancer. By inducing the degradation of β-catenin, the compound can disrupt this pathway, potentially leading to changes in cell proliferation, differentiation, and migration .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its impact on the Wnt signaling pathway. By inducing the degradation of β-catenin, the compound can disrupt the Wnt signaling pathway, potentially leading to changes in cell proliferation, differentiation, and migration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(4-Methylphenyl)sulfamoyl]phenyl}propanoic acid typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-aminophenylpropanoic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{4-[(4-Methylphenyl)sulfamoyl]phenyl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
3-{4-[(4-Methylphenyl)sulfamoyl]phenyl}propanoic acid is used in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein binding.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3-(4-Sulfamoylphenyl)propanoic acid: Similar in structure but lacks the methyl group on the aromatic ring.
4-(Methylsulfanyl)phenylsulfonamide: Contains a similar sulfonamide group but with different substituents on the aromatic ring.
Uniqueness
3-{4-[(4-Methylphenyl)sulfamoyl]phenyl}propanoic acid is unique due to the presence of both the sulfonamide group and the propanoic acid moiety. This combination allows for a wide range of chemical reactions and biological activities, making it a versatile compound in scientific research .
Properties
IUPAC Name |
3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-2-7-14(8-3-12)17-22(20,21)15-9-4-13(5-10-15)6-11-16(18)19/h2-5,7-10,17H,6,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMGRPWAMUZSGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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